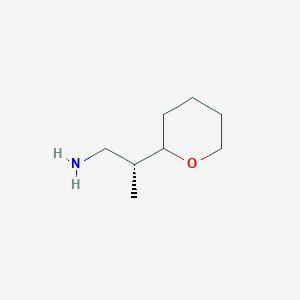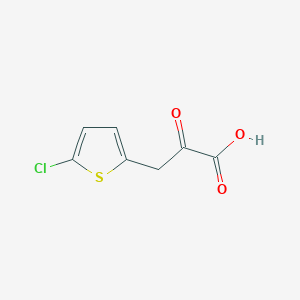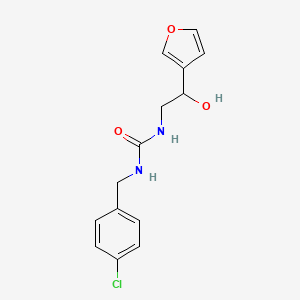
2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one is a chemical compound that belongs to the class of benzothiazepine derivatives. It has been widely studied in scientific research due to its potential applications in the field of medicine. In
Mechanism of Action
The exact mechanism of action of 2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one exhibits various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one has several advantages for lab experiments. It is readily available and can be synthesized in good yields. Additionally, it exhibits potent pharmacological activities, which makes it a useful tool for studying the central nervous system. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of anxiety and depression. Studies have shown that it exhibits anxiolytic and sedative effects, which could make it a useful tool in the treatment of these conditions. Finally, further research is needed to fully understand its mechanism of action and how it interacts with neurotransmitters in the brain.
Synthesis Methods
The synthesis of 2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one involves the reaction of 3,5-dihydro-2H-1,4-benzothiazepine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
2-Chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and sedative effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-chloro-1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(13)12(15)14-6-7-16-11-5-3-2-4-10(11)8-14/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPEPKDTKMITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSC2=CC=CC=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)




![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)



![N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2661609.png)
